molecular formula C26H23FN4O3 B4216121 1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4216121
M. Wt: 458.5 g/mol
InChI Key: QTDPVHSLPPHCBZ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinedione core, substituted with fluorophenyl and isonicotinoylphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinedione structure, followed by the introduction of the fluorophenyl and isonicotinoylphenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
  • 4-fluorophenyl isocyanate
  • 4-fluorophenyl isothiocyanate

Highlighting Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[4-(pyridine-4-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c27-20-3-7-22(8-4-20)31-24(32)17-23(26(31)34)30-15-13-29(14-16-30)21-5-1-18(2-6-21)25(33)19-9-11-28-12-10-19/h1-12,23H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPVHSLPPHCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-(4-FLUOROPHENYL)-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

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